molecular formula C10H10ClNO2 B8603990 N-(4-Chloro-3-formyl-benzyl)-acetamide

N-(4-Chloro-3-formyl-benzyl)-acetamide

Cat. No.: B8603990
M. Wt: 211.64 g/mol
InChI Key: FHDUUGRPAJUQTO-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-formyl-benzyl)-acetamide is an acetamide derivative featuring a benzyl group substituted with a chlorine atom at the 4-position and a formyl group at the 3-position. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving chloro-benzylamine intermediates and acetylating agents .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-[(4-chloro-3-formylphenyl)methyl]acetamide

InChI

InChI=1S/C10H10ClNO2/c1-7(14)12-5-8-2-3-10(11)9(4-8)6-13/h2-4,6H,5H2,1H3,(H,12,14)

InChI Key

FHDUUGRPAJUQTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-(4-Chloro-3-formyl-benzyl)-acetamide with structurally related acetamide derivatives, based on substituent effects, synthesis, and properties:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Yield Key Properties/Applications References
This compound (Target) C₁₀H₉ClNO₂ (inferred) 4-Cl, 3-formyl on benzyl Not reported Not reported Hypothesized high reactivity due to formyl group
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide C₂₁H₂₃ClN₂O₃ 4-Cl on benzyl, 4-MeO-phenyl, allyl 124.9–125.4 80% Polar (Rf = 0.3); HRMS validated
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 3-Cl, 4-F on phenyl; naphthyl 421 (decomp.) Not reported Dihedral angle = 60.5°; N–H···O H-bonding in crystal
(S)-N-[1-(4-Chlorophenyl)-2-nonynyl]acetamide C₁₇H₂₃ClNO 4-Cl on phenyl; alkyne chain Not reported Not reported Stereoselective (tR = 11.1 min)
N-(4-Chloro-5-formyl-2-thiazolyl)acetamide C₆H₅ClN₂O₂S 4-Cl, 5-formyl on thiazole Not reported Not reported Predicted pKa = 8.67; density = 1.588 g/cm³
N-(4-Bromophenyl)acetamide C₈H₈BrNO 4-Br on phenyl Not reported Not reported Altered bond lengths in acetamide group (C1–C2 = 1.501 Å)

Key Comparison Points

Chlorine substituents (e.g., in N-(4-chlorobenzyl) derivatives ) improve lipophilicity, which may enhance membrane permeability in biological systems.

Stereochemical and Structural Features Compounds like (S)-N-[1-(4-Chlorophenyl)-2-nonynyl]acetamide exhibit stereoselectivity (tR = 11.1 min) due to chiral centers , whereas planar aromatic systems (e.g., naphthalene in ) influence crystal packing via π-π interactions. Dihedral angles (e.g., 60.5° in ) between aromatic rings affect molecular conformation and intermolecular interactions.

Physicochemical Properties

  • The thiazole-based analog has a higher predicted density (1.588 g/cm³) compared to benzyl/phenyl acetamides, likely due to sulfur’s atomic weight.
  • Melting points vary significantly; for example, the allyl-substituted compound in melts at ~125°C, while naphthyl derivatives decompose at 421°C .

Synthetic Methodologies

  • Condensation with triethylamine (e.g., ) is common for acetamide synthesis, while stereoselective routes employ chiral HPLC analysis .

Research Implications and Gaps

  • Pharmacological Potential: Benzothiazole acetamides in (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) are patented for therapeutic applications, suggesting that the target compound’s formyl group could be leveraged for drug design.
  • Structural Uncertainties : The target compound’s exact bond lengths and crystal structure remain uncharacterized. Comparative data from indicate that substituents significantly influence these parameters.
  • Contradictions: notes bond-length variations (e.g., N1–C2 = 1.347 Å vs. 1.30 Å in analogs), which may arise from differing electronic environments .

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